molecular formula C12H8FNO2 B8024940 5-(4-Fluoro-phenyl)-3-isocyanato-2-methyl-furan

5-(4-Fluoro-phenyl)-3-isocyanato-2-methyl-furan

Cat. No.: B8024940
M. Wt: 217.20 g/mol
InChI Key: ROQIRGFKIKGSMD-UHFFFAOYSA-N
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Description

5-(4-Fluoro-phenyl)-3-isocyanato-2-methyl-furan is an organic compound characterized by a furan ring substituted with a 4-fluorophenyl group and an isocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-phenyl)-3-isocyanato-2-methyl-furan typically involves the reaction of 4-fluoroaniline with a suitable furan derivative under controlled conditions. One common method involves the use of a furan-2-carboxylic acid derivative, which is reacted with 4-fluoroaniline in the presence of a dehydrating agent to form the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-phenyl)-3-isocyanato-2-methyl-furan undergoes various types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Addition Reactions: Reagents include water, alcohols, and amines, often under ambient conditions or with mild heating.

Major Products Formed

    Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.

    Furan-2,3-dione Derivatives: Formed from the oxidation of the furan ring.

Scientific Research Applications

5-(4-Fluoro-phenyl)-3-isocyanato-2-methyl-furan has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with unique properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-phenyl)-3-isocyanato-2-methyl-furan involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This reactivity is exploited in the design of enzyme inhibitors or other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl Isocyanate: Similar in structure but lacks the furan ring.

    2-Methylfuran: Contains the furan ring but lacks the fluorophenyl and isocyanate groups.

    4-Fluoro-2-methylphenyl Isocyanate: Similar but with different substitution patterns on the aromatic ring.

Uniqueness

5-(4-Fluoro-phenyl)-3-isocyanato-2-methyl-furan is unique due to the combination of the furan ring, fluorophenyl group, and isocyanate functionality. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-isocyanato-2-methylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c1-8-11(14-7-15)6-12(16-8)9-2-4-10(13)5-3-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQIRGFKIKGSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)F)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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